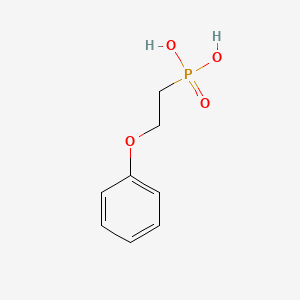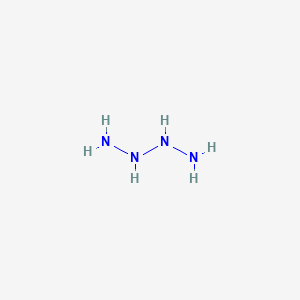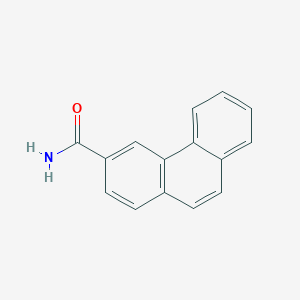
3-Phenanthrenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenanthrenecarboxamide is an organic compound with the molecular formula C15H11NO It is derived from phenanthrene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenanthrenecarboxamide typically involves the amidation of 3-phenanthrenecarboxylic acid with an appropriate amine. This reaction can be catalyzed or non-catalyzed, depending on the desired conditions and reagents. Common methods include:
Catalytic Amidation: Utilizing catalysts such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
Non-Catalytic Amidation: Direct reaction of the carboxylic acid with an amine under heat, often in the presence of a dehydrating agent like thionyl chloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale amidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The choice of catalysts and reaction conditions can be optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-Phenanthrenecarboxamide can undergo various chemical reactions, including:
Oxidation: Conversion to phenanthrenequinone using oxidizing agents like chromic acid.
Reduction: Reduction to 9,10-dihydrophenanthrene using hydrogen gas and a catalyst such as Raney nickel.
Substitution: Electrophilic halogenation to form compounds like 9-bromophenanthrene using bromine.
Common Reagents and Conditions:
Oxidation: Chromic acid in an acidic medium.
Reduction: Hydrogen gas in the presence of Raney nickel.
Substitution: Bromine in an inert solvent like carbon tetrachloride.
Major Products:
Oxidation: Phenanthrenequinone.
Reduction: 9,10-Dihydrophenanthrene.
Substitution: 9-Bromophenanthrene.
Scientific Research Applications
3-Phenanthrenecarboxamide has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Phenanthrenecarboxamide involves its interaction with specific molecular targets and pathways. For instance, phenanthrene derivatives have been shown to impact ion channels in cardiomyocytes, affecting cardiac excitability and action potential duration
Comparison with Similar Compounds
Phenanthrene: The parent compound, consisting of three fused benzene rings.
Phenanthrenequinone: An oxidized derivative of phenanthrene.
9,10-Dihydrophenanthrene: A reduced form of phenanthrene.
Uniqueness: 3-Phenanthrenecarboxamide is unique due to its amide functional group, which imparts distinct chemical and biological properties compared to its parent compound and other derivatives. This functional group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.
Properties
CAS No. |
5345-43-7 |
|---|---|
Molecular Formula |
C15H11NO |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
phenanthrene-3-carboxamide |
InChI |
InChI=1S/C15H11NO/c16-15(17)12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-9H,(H2,16,17) |
InChI Key |
VJLPGQYJETUIQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


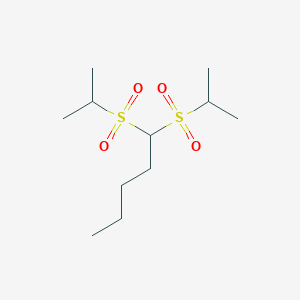
![1,3-Bis[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B14724604.png)
![N-[(Z)-N'-carbamoylcarbamimidoyl]prop-2-enamide;hydrochloride](/img/structure/B14724609.png)
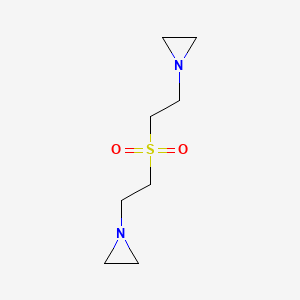
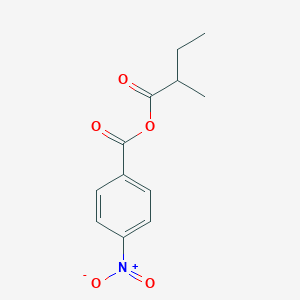
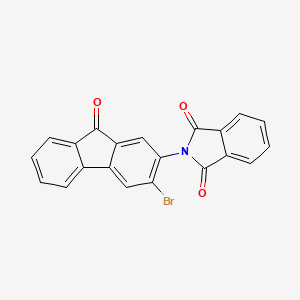
![N-[3-methoxy-4-[[4-(2-phenylethynyl)phenyl]methylideneamino]phenyl]benzamide](/img/structure/B14724631.png)
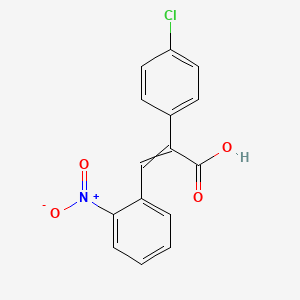
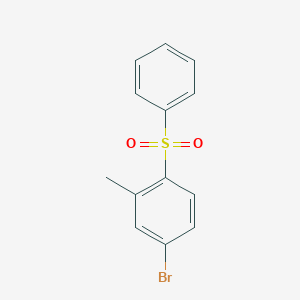
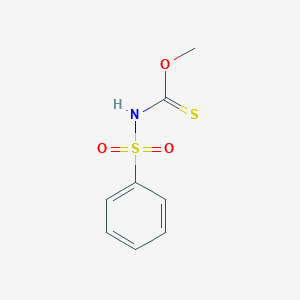
![2-[4-(4-chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-methylacetamide](/img/structure/B14724665.png)

